
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is a boronic ester compound that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This compound combines the functional groups of hydroxypiperidine and thiazole with a boronic acid pinacol ester, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Hydroxypiperidine: The hydroxypiperidine moiety can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the thiazole-hydroxypiperidine intermediate with a boronic acid derivative in the presence of pinacol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The hydroxypiperidine moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the functional groups.
Substitution Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of boronic ester, hydroxypiperidine, and thiazole functional groups. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The hydroxypiperidine and thiazole moieties can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki–Miyaura coupling reactions.
Pyridine-4-boronic Acid Pinacol Ester: Employed in the synthesis of heterocyclic compounds.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Used as a model compound in stability studies.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential applications in various fields. The presence of the hydroxypiperidine and thiazole moieties distinguishes it from other boronic esters, offering unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H23BN2O3S |
|---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C14H23BN2O3S/c1-13(2)14(3,4)20-15(19-13)11-9-21-12(16-11)17-7-5-10(18)6-8-17/h9-10,18H,5-8H2,1-4H3 |
InChI-Schlüssel |
YQSMGBJOWWKDCE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


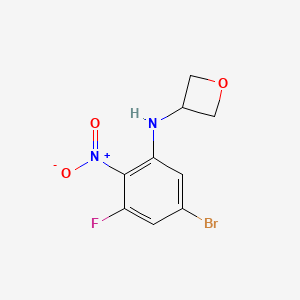
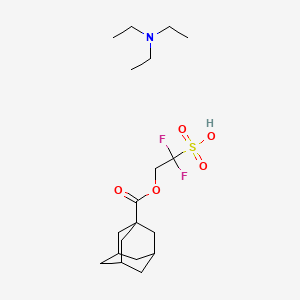
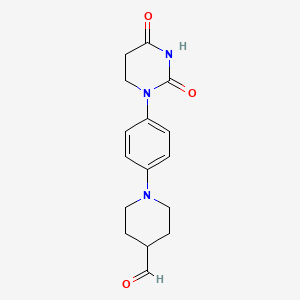

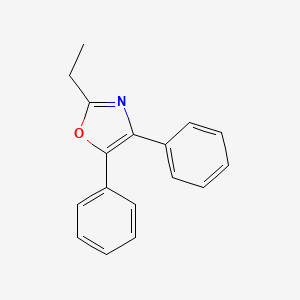
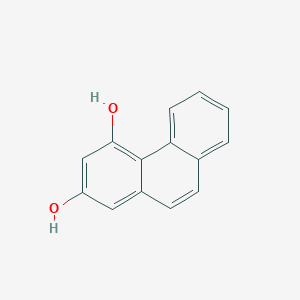
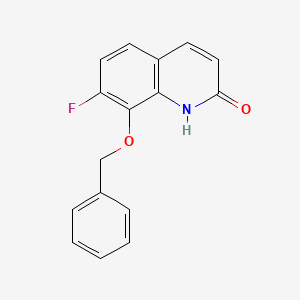
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

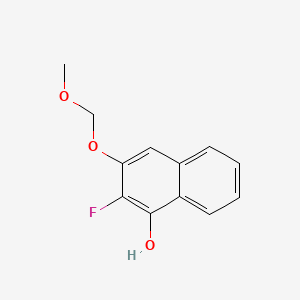
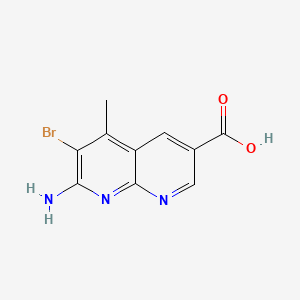
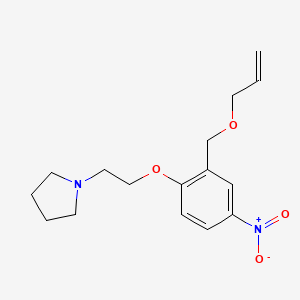
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)
